REACTION_CXSMILES
|
[S:1]1(=[O:13])(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=O)[CH2:3][CH2:2]1.[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C1C=CC=CC=1>O>[N:14]1([C:4]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[S:1](=[O:13])(=[O:12])[CH2:2][CH:3]=2)[CH2:18][CH2:17][CH2:16][CH2:15]1
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
S1(CCC(C2=CC=CC=C12)=O)(=O)=O
|
Name
|
|
Quantity
|
0.075 mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 9.8 g
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The precipitate (4.9 g.) which separated
|
Type
|
CUSTOM
|
Details
|
on standing at room temperature
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CONCENTRATION
|
Details
|
Concentration to one-fourth the original volume
|
Type
|
CUSTOM
|
Details
|
gave an additional 5.0 g
|
Type
|
CUSTOM
|
Details
|
recrystallized from benzene
|
Type
|
CUSTOM
|
Details
|
to give 8.0 g
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)C1=CCS(C2=C1C=CC=C2)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |